molecular formula C18H21N3O2S B2456863 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034323-55-0

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2456863
CAS No.: 2034323-55-0
M. Wt: 343.45
InChI Key: VHGBCQRJCBXHPO-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound belonging to the pyrazole class of derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The pyrazole structure is synthesized through the reaction of hydrazine with a suitable 1,3-diketone.
  • Thiophene Substitution : The thiophene group is introduced via a coupling reaction such as Suzuki-Miyaura coupling.
  • Furan Carboxamide Formation : The final step entails amidation between the pyrazole-thiophene intermediate and 2,5-dimethylfuran-3-carboxylic acid derivative in the presence of a base like triethylamine.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzymatic Inhibition : It has been reported to inhibit various enzymes such as alkaline phosphatase and ecto-nucleotidases, which play crucial roles in cellular signaling pathways .
  • Receptor Modulation : The compound may also interact with receptors involved in inflammatory responses and other physiological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against human recombinant alkaline phosphatase (h-TNAP) and ecto-nucleotidases (h-e5-NT) . These findings suggest potential applications in treating diseases where these enzymes are implicated.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of this compound in cell cultures exposed to inflammatory stimuli. The results indicated a dose-dependent reduction in pro-inflammatory cytokine production.
  • Antitumor Potential : Another investigation focused on the antitumor effects of the compound against various cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis in a subset of tested cancer cells.

Data Summary Table

Biological ActivityTarget Enzyme/ReceptorEffectReference
Alkaline Phosphatase InhibitionHuman Tissue-Nonspecific Alkaline PhosphataseInhibition observed
Ecto-nucleotidase InhibitionHuman Ecto-nucleotidasesInhibition observed
Anti-inflammatory EffectsCytokine ProductionDecrease in cytokinesCase Study 1
Antitumor ActivityVarious Cancer Cell LinesInduced apoptosisCase Study 2

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-11-10-15(14(4)23-11)18(22)19-7-8-21-13(3)17(12(2)20-21)16-6-5-9-24-16/h5-6,9-10H,7-8H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGBCQRJCBXHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.